molecular formula C22H19ClFN5O3 B2626860 N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1031955-97-1

N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2626860
M. Wt: 455.87
InChI Key: XUTJZQPFHRQZBN-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C22H19ClFN5O3 and its molecular weight is 455.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

However, the search yielded related compounds and structures that have been studied, which might offer some context or indirect information relevant to your interests:

  • GABAA Receptor Modulators in Humans :Indiplon, a compound with some structural similarity, is a positive allosteric GABAA receptor modulator and has been compared with triazolam for its abuse potential. Both drugs impaired psychomotor and cognitive performance and produced similar dose-related effects. The study found that although the abuse potential of indiplon is not different from that of triazolam at these doses, psychomotor and cognitive impairment after large doses of indiplon might be less (Carter et al., 2007).

  • Pharmacology and Pharmacokinetics of NMDA Receptor Antagonists :CERC‐301, an N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, showed specific binding affinity and demonstrated efficacy in preclinical models. The study included pharmacokinetic analysis and suggested that doses of ≥8 mg in humans have an acceptable safety profile and result in clinically relevant peak plasma exposure (Garner et al., 2015).

  • TSPO PET Ligand in Humans :11C-DPA-713, a novel radioligand that binds to translocator protein (TSPO) with high affinity, was examined in human subjects using PET. It provided a larger brain signal compared to 11C-R-PK11195 and is suggested to be a promising ligand for evaluating TSPO binding in studies of neuroinflammation (Endres et al., 2009).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O3/c1-27-12-18-20(26-27)21(31)29(11-14-6-8-16(24)9-7-14)22(32)28(18)13-19(30)25-10-15-4-2-3-5-17(15)23/h2-9,12H,10-11,13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTJZQPFHRQZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NCC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

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